molecular formula C21H29NO5 B1359497 Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate CAS No. 898782-07-5

Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate

Cat. No.: B1359497
CAS No.: 898782-07-5
M. Wt: 375.5 g/mol
InChI Key: HVAJCABNCJCUGO-UHFFFAOYSA-N
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Description

Structural Classification within Spirocyclic Compounds

Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate belongs to a sophisticated class of organic compounds known as spiro compounds, which are characterized by having at least two molecular rings sharing one common atom. The fundamental structural feature that defines spirocyclic compounds is the presence of a spiro atom, typically a quaternary carbon, that serves as the single connecting point between two or more ring systems. This unique connectivity distinguishes spiro compounds from other bicyclic structures such as fused or bridged systems, where rings share multiple atoms or bonds.

The compound under investigation incorporates multiple levels of structural complexity within the spirocyclic framework. The core azaspiro[4.5]decane system consists of a five-membered ring fused to a six-membered ring through a single nitrogen-containing spiro center. This particular arrangement creates what is classified as a heterocyclic spiro compound, as it contains non-carbon atoms within the ring structure. The presence of nitrogen as a heteroatom significantly influences the compound's chemical properties and potential biological activities.

The dioxa-azaspiro[4.5]decane motif represents an even more specialized subcategory within spirocyclic chemistry. The incorporation of two oxygen atoms alongside the nitrogen heteroatom creates a highly functionalized spirocyclic core with enhanced polarity and potential for hydrogen bonding interactions. Research has demonstrated that the incorporation of oxygen atoms into spirocyclic units can dramatically improve water solubility, with improvements of up to 40 times compared to their purely carbocyclic counterparts.

The structural classification of this compound extends beyond its spirocyclic core to include additional functional elements. The ethyl ester group and the substituted phenyl ring system contribute to the overall molecular architecture, creating a compound that bridges the gap between simple spirocyclic systems and complex pharmaceutical intermediates. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions for spirocyclic compounds, where the spiro descriptor indicates the number of atoms in each ring system connected through the spiro center.

Structural Component Classification Functional Significance
Azaspiro[4.5]decane core Heterocyclic spirocycle Provides three-dimensional rigidity
Dioxa substituents Oxygen-containing heteroatoms Enhances water solubility
Ethyl ester group Carboxylate derivative Modifies lipophilicity and reactivity
Substituted phenyl ring Aromatic system Contributes to molecular recognition

Historical Context of Azaspiro[4.5]decane Derivatives

The historical development of azaspiro[4.5]decane derivatives traces back to the broader discovery and investigation of spirocyclic compounds, which began with von Baeyer's identification of the first spiro compound in 1900. This foundational work established the conceptual framework for understanding spirocyclic architecture and laid the groundwork for subsequent developments in this field. The nomenclature system introduced by von Baeyer, later refined by Radulescu and incorporated into International Union of Pure and Applied Chemistry standards, provided the systematic approach necessary for categorizing these structurally complex molecules.

The specific development of azaspiro[4.5]decane systems represents a significant evolution in spirocyclic chemistry, driven by the recognition that nitrogen-containing spirocycles offer unique advantages in pharmaceutical applications. The [4.5]-6-azaspirodecane ring system gained particular attention through synthetic studies targeting natural products such as halichlorine, where the spirocyclic core served as a critical structural element. These investigations demonstrated the challenges and opportunities associated with constructing complex azaspirocyclic frameworks through advanced synthetic methodologies.

Research into azaspiro[4.5]decane derivatives has been significantly influenced by the development of sophisticated synthetic approaches. The construction of these systems typically requires the formation of a tertiary carbon center bearing the nitrogen atom that ultimately becomes the spirocycle ring junction. This synthetic challenge has driven innovation in methodology development, including approaches such as dialkylation of activated carbon centers, rearrangement reactions, and specialized cyclization techniques.

The evolution of azaspiro[4.5]decane chemistry has been marked by several key synthetic breakthroughs. The use of N-bromosuccinimide-promoted semipinacol rearrangements has emerged as a particularly effective strategy for establishing multiple stereogenic centers within the spirocyclic framework. These methodological advances have enabled the synthesis of increasingly complex derivatives, including the sophisticated ester-functionalized compounds that represent current state-of-the-art in this field.

Contemporary research in azaspiro[4.5]decane derivatives has expanded to include systematic investigations of oxa-substituted variants. The development of 1-oxa-8-azaspiro[4.5]decane and related 1,5-dioxa-9-azaspiro[5.5]undecane derivatives has demonstrated the potential for fine-tuning molecular properties through strategic heteroatom incorporation. These studies have revealed that oxygen substitution can significantly enhance binding affinity for specific biological targets while maintaining the advantageous three-dimensional geometry inherent to spirocyclic systems.

Significance in Chemical Research and Development

The significance of this compound in chemical research and development extends across multiple domains of scientific inquiry. The compound's structural complexity makes it an exemplary representative of modern synthetic chemistry's ability to create sophisticated molecular architectures with precisely controlled three-dimensional geometry. This capability has profound implications for drug discovery, where the ability to access diverse chemical space through spirocyclic scaffolds has become increasingly important.

The three-dimensional structure inherent to spirocyclic compounds provides significant advantages in biological applications. The perpendicular arrangement of ring systems in spiro compounds results in suppression of molecular interactions between π-systems, which can enhance solubility and prevent the formation of excimers often observed in solid-state fluorescent systems. These properties make spirocyclic compounds particularly valuable as intermediates in the synthesis of complex natural products and as scaffolds for pharmaceutical development.

Research applications of azaspiro[4.5]decane derivatives have demonstrated their utility as selective receptor ligands. Studies involving 1-oxa-8-azaspiro[4.5]decane derivatives have shown that these compounds can exhibit nanomolar affinity for sigma-1 receptors with moderate selectivity over sigma-2 receptors. Such selectivity profiles indicate the potential for developing highly specific therapeutic agents based on spirocyclic scaffolds, particularly in neurological and psychiatric applications where receptor selectivity is crucial.

The synthetic accessibility of compounds like this compound has been enhanced through advances in methodology development. The availability of this compound with 97% purity from commercial sources indicates the maturation of synthetic approaches and the establishment of reliable preparation methods. This accessibility facilitates broader research applications and enables systematic structure-activity relationship studies that are essential for understanding the relationship between molecular structure and biological activity.

Research Domain Specific Applications Advantages Provided
Medicinal Chemistry Receptor ligand development High selectivity profiles
Synthetic Chemistry Complex natural product synthesis Three-dimensional rigidity
Materials Science Optoelectronic device components Enhanced solubility properties
Chemical Biology Molecular probe development Precise target recognition

The compound's physical properties, including its predicted boiling point of 522.1±50.0 degrees Celsius and density of 1.18±0.1 grams per cubic centimeter, provide important parameters for process development and formulation studies. The predicted pKa value of 8.65±0.20 indicates the compound's ionization behavior, which is crucial for understanding its behavior in biological systems and optimizing synthetic procedures.

Properties

IUPAC Name

ethyl 5-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO5/c1-2-25-20(24)5-3-4-19(23)18-8-6-17(7-9-18)16-22-12-10-21(11-13-22)26-14-15-27-21/h6-9H,2-5,10-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAJCABNCJCUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642892
Record name Ethyl 5-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-07-5
Record name Ethyl 5-{4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Key Physicochemical Properties :

  • Molecular Formula: C21H29NO5 (based on analogs in )
  • Appearance : White to light beige powder
  • Purity : ≥97–99% (HPLC-grade)
  • Storage : Stable at room temperature under sealed conditions

For example, 8-(3-bromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane reacts with indole intermediates in the presence of CyJohnPhos and Pd2dba3 . Similar methodologies likely apply to the target compound.

Applications :
Primarily used as an intermediate in pharmaceutical synthesis, particularly in healing drugs . Its spirocyclic structure may enhance metabolic stability and binding affinity in bioactive molecules.

Comparison with Similar Compounds

The target compound is compared to structurally related spirocyclic derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogs and Substitution Patterns

Table 1: Structural Comparison

Compound Name Substituent Position Key Functional Groups CAS No. Reference
Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate Para Ester, spirocyclic amine-dioxolane N/A Target
Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate Ortho Ester, spirocyclic amine-dioxolane 898781-26-5
Ethyl 5-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate Meta Ester, spirocyclic amine-dioxolane 898762-61-3
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane Meta Indole, fluorine N/A
4'-Thiomethyl-2-thiomorpholinomethyl benzophenone Ortho Thiomorpholine, ketone N/A

Key Observations :

  • Substituent Position : The para-substituted target compound likely exhibits reduced steric hindrance compared to ortho analogs, enhancing reactivity in coupling reactions .
  • Functional Groups: Replacement of the ester group with a ketone (e.g., in benzophenone derivatives) reduces electrophilicity, impacting downstream reactivity .

Table 2: Property Comparison

Compound Purity (%) Solubility Storage Conditions Key Applications
Target (Para) 99 Organic solvents Sealed, room temp Pharmaceutical intermediate
Ortho isomer 97 Organic solvents Sealed, room temp Healing drugs
Meta isomer >98 DMSO-compatible RT, sealed Research use
8-(3-Fluoro-5-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane N/A Not reported N/A Bioactive molecule synthesis

Key Findings :

  • Solubility : The meta isomer’s compatibility with DMSO suggests improved formulation flexibility compared to the ortho and para analogs .

Q & A

Basic: What are the key synthetic strategies for preparing Ethyl 5-[4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate?

The synthesis typically involves Suzuki-Miyaura cross-coupling to attach the spirocyclic moiety to the phenyl ring. For example, 1,4-dioxa-8-azaspiro[4.5]decane is reacted with a brominated aryl intermediate under catalytic conditions (e.g., Pd₂dba₃, CyJohnPhos ligand, and K₃PO₄ in deoxygenated dioxane at 120°C for 12 hours). Post-coupling, acidic hydrolysis (e.g., 3M HCl in acetone under reflux) removes protecting groups to yield the final compound . Key considerations include:

  • Catalyst selection : Pd-based systems ensure efficient coupling but require rigorous degassing to prevent oxidation.
  • Solvent choice : Polar aprotic solvents like dioxane enhance reaction rates.
  • Purification : Chromatography or recrystallization is critical due to byproducts from incomplete coupling.

Basic: How can crystallographic data resolve ambiguities in the compound’s structural conformation?

Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Using programs like SHELXL (for refinement) and WinGX (for data integration), researchers can:

  • Determine bond lengths/angles in the spirocyclic core to confirm stereochemistry.
  • Identify non-covalent interactions (e.g., hydrogen bonding) that influence molecular packing .
    For example, SHELX algorithms can model disorder in the dioxolane ring, which is common in spiro compounds due to conformational flexibility .

Advanced: How can computational modeling predict the compound’s pharmacological activity?

Density Functional Theory (DFT) and molecular docking are used to:

  • Calculate electrostatic potential surfaces to identify reactive sites (e.g., the oxovalerate ester’s carbonyl group for nucleophilic attack).
  • Simulate binding to target proteins (e.g., σ receptors) by analyzing steric/electronic complementarity .
    For instance, docking studies on σ2R agonists reveal that the spirocyclic system’s rigidity enhances binding affinity, while the ethyl ester group modulates solubility .

Advanced: How should researchers address discrepancies in bioactivity data across studies?

Contradictions often arise from variability in assay conditions or impurity profiles . Methodological solutions include:

  • Standardized purity validation : Use HPLC with Chromolith columns (≥95% purity threshold) to exclude confounding byproducts .
  • Dose-response normalization : Compare EC₅₀ values under consistent pH/temperature conditions. For example, differences in σ receptor activation may stem from variations in cell permeability, which can be quantified via LC-MS .
  • Control for metabolic instability : Incubate the compound with liver microsomes to identify degradants that may skew results .

Advanced: What strategies optimize the compound’s selectivity for target enzymes over off-target proteins?

  • Pharmacophore modification : Replace the ethyl ester with bulkier groups (e.g., tert-butyl) to sterically hinder off-target binding. Evidence from σ1 receptor ligands shows that substituent size correlates with selectivity .
  • Isotopic labeling : Introduce ¹³C at the oxovalerate carbonyl to track metabolic stability via NMR, ensuring active sites are not compromised .
  • Fragment-based screening : Use SPR (surface plasmon resonance) to identify fragments that enhance binding specificity to the target’s active pocket .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Assign peaks for the spirocyclic methyl group (~δ 1.2–1.5 ppm) and oxovalerate ester carbonyl (~δ 170–175 ppm).
  • FT-IR : Confirm ester C=O stretching (~1740 cm⁻¹) and sp³ C-O vibrations (~1100 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ expected for C₂₃H₃₁NO₆: 430.2225) with <2 ppm error .

Advanced: How can researchers mitigate toxicity risks during in vivo studies?

  • Structure-toxicity relationships : Replace the azaspiro ring’s methylene group with a bioisostere (e.g., oxygen) to reduce hepatotoxicity, as seen in analogues with improved safety profiles .
  • Metabolite profiling : Use LC-MS/MS to detect reactive intermediates (e.g., quinone methides) that may form via oxidative metabolism .
  • In silico toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., the spirocyclic amine’s potential for phospholipidosis) .

Basic: What are the critical parameters for scaling up synthesis without compromising yield?

  • Catalyst loading : Reduce Pd₂dba₃ to 0.5 mol% to minimize costs while maintaining >80% yield .
  • Temperature control : Use flow chemistry for exothermic steps (e.g., hydrolysis) to prevent side reactions.
  • Workup optimization : Replace liquid-liquid extraction with centrifugal partition chromatography for faster separation of polar byproducts .

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